molecular formula C10H14OS B14470718 4-Methyl-5-(thiophen-3-yl)pentan-2-one CAS No. 65857-66-1

4-Methyl-5-(thiophen-3-yl)pentan-2-one

Cat. No.: B14470718
CAS No.: 65857-66-1
M. Wt: 182.28 g/mol
InChI Key: BFZFSSRBKQBQNM-UHFFFAOYSA-N
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Description

4-Methyl-5-(thiophen-3-yl)pentan-2-one is an organic compound that belongs to the class of ketones It features a thiophene ring, which is a five-membered ring containing one sulfur atom, attached to a pentan-2-one backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-5-(thiophen-3-yl)pentan-2-one can be achieved through several synthetic routes. One common method involves the reaction of thiophene with a suitable alkylating agent under acidic or basic conditions to introduce the 4-methylpentan-2-one moiety. Another approach is the Friedel-Crafts acylation of thiophene with 4-methylpentan-2-one in the presence of a Lewis acid catalyst such as aluminum chloride.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-5-(thiophen-3-yl)pentan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: Electrophilic substitution reactions can occur on the thiophene ring, introducing different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products Formed

    Oxidation: Carboxylic acids or ketone derivatives.

    Reduction: Alcohols.

    Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

4-Methyl-5-(thiophen-3-yl)pentan-2-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of materials with specific properties, such as conductive polymers.

Mechanism of Action

The mechanism of action of 4-Methyl-5-(thiophen-3-yl)pentan-2-one involves its interaction with various molecular targets. The thiophene ring can participate in π-π interactions with aromatic residues in proteins, while the ketone group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    Thiophene: The parent compound, which lacks the 4-methylpentan-2-one moiety.

    2-Butylthiophene: A thiophene derivative with a butyl group.

    2-Octylthiophene: A thiophene derivative with an octyl group.

Uniqueness

4-Methyl-5-(thiophen-3-yl)pentan-2-one is unique due to the presence of both a thiophene ring and a ketone group, which confer distinct chemical and biological properties

Properties

CAS No.

65857-66-1

Molecular Formula

C10H14OS

Molecular Weight

182.28 g/mol

IUPAC Name

4-methyl-5-thiophen-3-ylpentan-2-one

InChI

InChI=1S/C10H14OS/c1-8(5-9(2)11)6-10-3-4-12-7-10/h3-4,7-8H,5-6H2,1-2H3

InChI Key

BFZFSSRBKQBQNM-UHFFFAOYSA-N

Canonical SMILES

CC(CC1=CSC=C1)CC(=O)C

Origin of Product

United States

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